2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[1-(2,4-dimethoxyphenyl)ethylidene]acetohydrazide
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Overview
Description
2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, a chlorinated aniline group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate alkyne or azide precursor.
Introduction of the Chlorinated Aniline Group: This step involves the reaction of the triazole intermediate with 4-chloroaniline under suitable conditions, often using a coupling reagent.
Attachment of the Allyl Group: The allyl group can be introduced via an alkylation reaction.
Formation of the Acetohydrazide Moiety: This involves the reaction of the intermediate with acetic hydrazide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the nitro group can produce aniline derivatives.
Scientific Research Applications
2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring and other functional groups could play a crucial role in binding to these targets and exerting the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-({4-ALLYL-5-[(4-BROMOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]ACETOHYDRAZIDE
- **2-({4-ALLYL-5-[(4-FLUOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which can impart unique chemical and biological properties
Properties
Molecular Formula |
C24H27ClN6O3S |
---|---|
Molecular Weight |
515.0 g/mol |
IUPAC Name |
2-[[5-[(4-chloroanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[1-(2,4-dimethoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C24H27ClN6O3S/c1-5-12-31-22(14-26-18-8-6-17(25)7-9-18)28-30-24(31)35-15-23(32)29-27-16(2)20-11-10-19(33-3)13-21(20)34-4/h5-11,13,26H,1,12,14-15H2,2-4H3,(H,29,32) |
InChI Key |
WBLWWFWTYBTRMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1CC=C)CNC2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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